3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid
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Overview
Description
3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid is a fluorinated organic compound with a unique structure that includes a cyclohexyl ring substituted with two fluorine atoms and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid typically involves the introduction of fluorine atoms into the cyclohexyl ring followed by the formation of the propanoic acid moiety. One common method involves the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluorocyclohexane intermediate is then subjected to further functionalization to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexyl derivatives
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, resulting in improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
3-(4,4-Difluorocyclohexyl)propanoic acid: Similar structure but lacks the additional fluorine atom on the propanoic acid moiety.
2-(4,4-Difluorocyclohexyl)acetic acid: Contains an acetic acid group instead of a propanoic acid group.
Uniqueness
3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-7(8(13)14)5-6-1-3-9(11,12)4-2-6/h6-7H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIBVXHFGZZOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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